molecular formula C13H18ClNO3S B2797850 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide CAS No. 1235262-94-8

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide

Cat. No.: B2797850
CAS No.: 1235262-94-8
M. Wt: 303.8
InChI Key: LFLABWSISPAXNN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3-chlorophenylmethanesulfonamide: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions.

    Formation of the hydroxycyclopentyl intermediate: This involves the hydroxylation of cyclopentane, which can be achieved using various oxidizing agents.

    Coupling Reaction: The final step involves coupling the 3-chlorophenylmethanesulfonamide with the hydroxycyclopentyl intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonamide group or to reduce the chlorophenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or desulfonated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-methylmethanesulfonamide: Similar structure but lacks the hydroxycyclopentyl group.

    1-(3-chlorophenyl)-N-(cyclopentyl)methanesulfonamide: Similar structure but lacks the hydroxy group.

Uniqueness

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is unique due to the presence of both the hydroxycyclopentyl group and the methanesulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c14-12-5-3-4-11(8-12)9-19(17,18)15-10-13(16)6-1-2-7-13/h3-5,8,15-16H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLABWSISPAXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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